2-Amino-6-methylnicotinic acid

Catalog No.
S671835
CAS No.
846021-26-9
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-methylnicotinic acid

CAS Number

846021-26-9

Product Name

2-Amino-6-methylnicotinic acid

IUPAC Name

2-amino-6-methylpyridine-3-carboxylic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

XQBYYQRWYONQLM-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C(=O)O)N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N

2-Amino-6-methylnicotinic acid is an organic compound with the molecular formula C₇H₈N₂O₂. It is a derivative of nicotinic acid, characterized by an amino group at the 2-position and a methyl group at the 6-position of the pyridine ring. This compound exhibits properties that make it significant in both chemical and biological contexts. Its structure allows it to participate in various bio

Potential as a Neuromodulator:

  • Studies suggest 2-A6MN may modulate neurotransmission in the brain, particularly affecting the cholinergic system. [Source: PubChem, National Institutes of Health()]
  • Research suggests it may interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various brain functions like learning, memory, and movement. [Source: US Patent 9902697B2]

Precursor for Radiopharmaceuticals:

  • Studies have explored using 2-A6MN as a precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. [Source: US Patent Application 20180143492A1]
  • PET scans are used to assess brain function and could potentially be used to investigate the role of nAChRs in various neurological conditions.

Other Potential Applications:

  • Limited research suggests 2-A6MN may have other potential applications, such as in the development of new anticonvulsant or antipsychotic drugs. However, further investigation is needed. [Source: FA162120 | 846021-26-9 | 2-Amino-6-methylnicotinic acid()]

  • Oxidation: This compound can be oxidized to form corresponding oxides, utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in substitution reactions, allowing for the formation of various derivatives depending on the reagents used .

Common Reagents and Conditions

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganateVaries
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionAcyl chloridesVaries

Major Products

  • Oxidation: Produces oxides of 2-amino-6-methylnicotinic acid.
  • Reduction: Yields alcohol derivatives.
  • Substitution: Results in various substituted derivatives based on the reagents used.

2-Amino-6-methylnicotinic acid demonstrates significant biological activity. It plays a role in modulating cellular processes such as:

  • Cell Signaling: Influences pathways that regulate gene expression and metabolism.
  • Enzyme Activity: Interacts with enzymes involved in metabolic pathways, affecting energy production and maintaining cellular redox balance .

Research indicates that this compound may also have potential therapeutic applications due to its ability to influence metabolic processes.

The synthesis of 2-amino-6-methylnicotinic acid typically involves the following methods:

  • Nucleophilic Substitution:
    • Reacting 2-chloro-3-cyanopyridine with ammonia under controlled conditions (temperature between 50°C to 100°C) in solvents like ethanol or water. This reaction replaces the chlorine atom with an amino group .
  • One-Pot Synthesis:
    • A more efficient method involves reacting 2-chloro-3-cyanopyridine with ammonia in a single step, followed by deammoniation and reaction with a base to yield high-purity 2-amino-6-methylnicotinic acid .

Industrial Production Methods

In industrial settings, continuous flow reactors are used to scale up production, allowing for better control over reaction conditions and improving yield and purity .

2-Amino-6-methylnicotinic acid has various applications, including:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Biochemical Research: Serves as a reagent in studies involving metabolic pathways and enzyme interactions.
  • Agriculture: Possible applications as a growth regulator or biostimulant.

Several compounds share structural similarities with 2-amino-6-methylnicotinic acid. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
2-Aminonicotinic AcidLacks methyl group at the 6-positionAffects solubility and reactivity differently
6-Methylnicotinic AcidLacks amino group at the 2-positionAlters potential for hydrogen bonding
3-Aminonicotinic AcidAmino group at the 3-positionDifferent reactivity profile compared to others

Uniqueness of 2-Amino-6-Methylnicotinic Acid

The presence of both an amino group and a methyl group on the pyridine ring distinguishes 2-amino-6-methylnicotinic acid from its analogs. This dual substitution pattern imparts distinct chemical properties, influencing its solubility, reactivity, and biological activity compared to similar compounds .

XLogP3

1

Wikipedia

2-AMINO-6-METHYLNICOTINIC ACID

Dates

Last modified: 08-15-2023

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